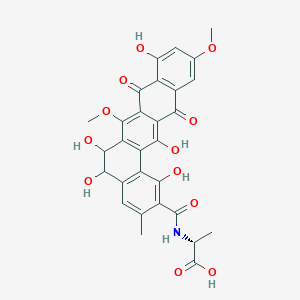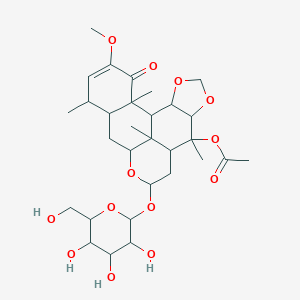![molecular formula C23H18FN5O B236134 4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)
4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is commonly referred to as CEFB or 4-CN-CEFB.
Mecanismo De Acción
The mechanism of action of CEFB is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cell proliferation and survival, such as protein kinases. This leads to the inhibition of cancer cell growth and induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
CEFB has been found to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of certain proteins involved in cell proliferation and survival, such as Akt and ERK. Additionally, CEFB has been found to induce the expression of certain genes involved in apoptosis, such as Bax and caspase-3.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CEFB in lab experiments is its potent anticancer activity. It has been found to be effective against various cancer cell lines, including those that are resistant to chemotherapy. Additionally, CEFB has been found to have low toxicity in normal cells. However, one limitation of using CEFB is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on CEFB. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of CEFB. Additionally, further studies are needed to fully understand the mechanism of action of CEFB and its potential applications in other areas of scientific research. Finally, the development of more soluble forms of CEFB could lead to its use in clinical trials for the treatment of cancer.
Métodos De Síntesis
The synthesis of CEFB involves the reaction of 4-cyano-2-fluorobenzoic acid with 2-amino-5-methyl-1,3,4-thiadiazole in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting intermediate is then reacted with 4-ethylphenylmagnesium bromide and 2H-1,2,3-benzotriazole-5-carbaldehyde to yield CEFB.
Aplicaciones Científicas De Investigación
CEFB has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, CEFB has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Nombre del producto |
4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide |
|---|---|
Fórmula molecular |
C23H18FN5O |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
4-cyano-N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C23H18FN5O/c1-3-15-4-7-17(8-5-15)29-27-21-10-14(2)20(12-22(21)28-29)26-23(30)18-9-6-16(13-25)11-19(18)24/h4-12H,3H2,1-2H3,(H,26,30) |
Clave InChI |
SPJSMYRAYVUHFT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C=C(C=C4)C#N)F)C |
SMILES canónico |
CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C=C(C=C4)C#N)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)

![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)

![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)

![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)